3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Overview
Description
3-Amino-2,2,3,3-tetradeuteriopropanoic acid is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. While the provided papers do not directly discuss 3-amino-2,2,3,3-tetradeuteriopropanoic acid, they do provide insights into the synthesis and properties of related β-amino acids, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of β-amino acids is a topic of interest due to their biological significance and potential pharmaceutical applications. Paper describes the stereoselective preparation of various 2-fluoro and difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine and valine. The use of (diethylamino)sulfur trifluoride (DAST) in the synthesis process is highlighted, which could be analogous to the methods used for deuterating compounds to produce 3-amino-2,2,3,3-tetradeuteriopropanoic acid. Paper discusses the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, using electrophilic attack strategies. This approach may be relevant for the synthesis of deuterated β-amino acids. Lastly, paper presents a one-pot synthesis method for 3-amino-3-arylpropionic acids, which could potentially be adapted for the synthesis of deuterated compounds.
Molecular Structure Analysis
The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon atom. The papers discuss the incorporation of fluoro-β-amino acid residues into various cyclic peptides and pyrimidinones, providing structural data such as bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of such molecules, which is likely similar to that of 3-amino-2,2,3,3-tetradeuteriopropanoic acid.
Chemical Reactions Analysis
The chemical reactivity of β-amino acids is influenced by the presence of substituents on the β-carbon, which can affect the acidity of the amino group and the reactivity of the carboxylic acid group. The papers do not directly address the chemical reactions of deuterated β-amino acids, but the synthesis and characterization of fluoro-substituted β-amino acids and the discussion of reaction mechanisms in the one-pot synthesis provide insights into the types of chemical reactions that such compounds may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids, such as melting points, spectroscopic characteristics (IR, NMR, MS), and optical rotation values, are thoroughly characterized in the papers . These properties are essential for the identification and analysis of β-amino acids and their derivatives. The deuterium substitution in 3-amino-2,2,3,3-tetradeuteriopropanoic acid would likely influence its physical properties, such as NMR spectroscopic data, due to the isotope effect.
Scientific Research Applications
1. Structural Modification of Natural Products
- Summary of Application : Amino acids are used in the structural modification of natural products, which are important sources for drug discovery. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Methods of Application : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .
- Results or Outcomes : The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
2. Synthesis of 1,2,4-triazole-containing Scaffolds
- Summary of Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results or Outcomes : The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
3. Henderson-Hasselbalch Equation and Isoelectric Points
- Summary of Application : Amino acids, as well as peptides and proteins, incorporate both acidic and basic functional groups. The predominant molecular species present in an aqueous solution will depend on the pH of the solution. This is used to determine the nature of the molecular and ionic species that are present in aqueous solutions at different pH’s .
- Methods of Application : The Henderson-Hasselbalch Equation is used to determine the nature of the molecular and ionic species that are present in aqueous solutions at different pH’s .
- Results or Outcomes : The titration curve for alanine demonstrates this relationship. At a pH lower than 2, both the carboxylate and amine functions are protonated, so the alanine molecule has a net positive charge. At a pH greater than 10, the amine exists as a neutral base and the carboxyl as its conjugate base, so the alanine molecule has a net negative charge .
4. Structural Modification of Natural Products
- Summary of Application : The study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .
- Methods of Application : The study introduced amino acids to AD-1 to obtain safer, more effective, and developable derivatives .
- Results or Outcomes : The introduction of amino acids to AD-1 resulted in safer, more effective, and developable derivatives .
5. Amino Acids in the Henderson-Hasselbalch Equation
- Summary of Application : Amino acids, as well as peptides and proteins, incorporate both acidic and basic functional groups. The predominant molecular species present in an aqueous solution will depend on the pH of the solution. This is used to determine the nature of the molecular and ionic species that are present in aqueous solutions at different pH’s .
- Methods of Application : The Henderson-Hasselbalch Equation is used to determine the nature of the molecular and ionic species that are present in aqueous solutions at different pH’s .
- Results or Outcomes : The titration curve for alanine demonstrates this relationship. At a pH lower than 2, both the carboxylate and amine functions are protonated, so the alanine molecule has a net positive charge. At a pH greater than 10, the amine exists as a neutral base and the carboxyl as its conjugate base, so the alanine molecule has a net negative charge .
6. Synthesis of β 2,3 -Amino Acids
- Summary of Application : This study demonstrates an efficient procedure for the preparation of anti and syn β 2,3 -amino acids with alkyl side chains, from α-amino acids in reasonable yields .
- Methods of Application : The study introduced amino acids to AD-1 to obtain safer, more effective, and developable derivatives .
- Results or Outcomes : The introduction of amino acids to AD-1 resulted in safer, more effective, and developable derivatives .
Safety And Hazards
properties
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2,3,3-tetradeuteriopropanoic acid |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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